molecular formula C12H8BrF3N4S B4345753 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4345753
M. Wt: 377.19 g/mol
InChI Key: QXHHGAKGXFXUAL-UHFFFAOYSA-N
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Description

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromo-1H-pyrazole with a suitable alkylating agent to introduce the methylthio group. This intermediate is then reacted with 4-methyl-6-(trifluoromethyl)nicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and pyrazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the additional functional groups.

    4-methyl-6-(trifluoromethyl)nicotinonitrile: Contains the nicotinonitrile moiety but lacks the pyrazole ring.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.

Uniqueness

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methylsulfanyl]-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N4S/c1-7-2-10(12(14,15)16)19-11(9(7)3-17)21-6-20-5-8(13)4-18-20/h2,4-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHHGAKGXFXUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCN2C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 6
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

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